2,4,7-Trinitrofluoren-9-one
CAS No.: 129-79-3
Cat. No.: VC0515813
Molecular Formula: C13H5N3O7
Molecular Weight: 315.19 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129-79-3 |
|---|---|
| Molecular Formula | C13H5N3O7 |
| Molecular Weight | 315.19 g/mol |
| IUPAC Name | 2,4,7-trinitrofluoren-9-one |
| Standard InChI | InChI=1S/C13H5N3O7/c17-13-9-3-6(14(18)19)1-2-8(9)12-10(13)4-7(15(20)21)5-11(12)16(22)23/h1-5H |
| Standard InChI Key | VHQGURIJMFPBKS-UHFFFAOYSA-N |
| SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=C2C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
| Appearance | Solid powder |
| Colorform | PALE YELLOW NEEDLES FROM ACETIC ACID OR BENZENE |
| Melting Point | 348 °F (NTP, 1992) 176.0 °C 175.2-176 °C |
Introduction
Chemical Structure and Physical Properties
Molecular Architecture
TNF belongs to the fluorenone family, featuring a planar tricyclic aromatic core substituted with three nitro groups at the 2nd, 4th, and 7th positions. This arrangement confers strong electron-withdrawing characteristics, making TNF a potent electron acceptor. The IUPAC name, 2,4,7-trinitrofluoren-9-one, reflects its substitution pattern and ketone functional group .
Physicochemical Characteristics
Key physical properties of TNF include:
The compound’s low water solubility and high melting point underscore its stability, while its crystalline structure facilitates applications in materials science .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
TNF is synthesized via nitration of fluorenone using a mixed acid system (nitric and sulfuric acids). The reaction proceeds under controlled temperatures (40–60°C) to prevent over-nitration. Purification involves recrystallization from dry benzene or acetic acid, yielding pale yellow needles .
Industrial Manufacturing
Industrial production employs continuous flow reactors to enhance yield and consistency. Automated systems monitor reaction parameters, ensuring optimal nitro group orientation. Post-synthesis, TNF is stabilized using non-polar solvents to mitigate decomposition risks .
Biological Activity and Toxicity
Genotoxicity in Prokaryotic Systems
TNF exhibits potent mutagenicity in Salmonella typhimurium and Escherichia coli, inducing both frameshift and base-pair substitution mutations. A dose-dependent increase in revertant colonies was observed in Ames tests, with frameshift mutations predominating .
Eukaryotic Toxicity
In mammalian systems, TNF causes cytostasis and sister-chromatid exchanges in Chinese hamster ovary (CHO) cells. A three-month toxicity study in F344 rats revealed hematological abnormalities, including reduced erythrocyte counts and elevated liver enzyme levels .
Table 1: Key Findings from NTP Toxicity Studies
| Parameter | Observation in Rats | Observation in Mice |
|---|---|---|
| Liver Weight | 12% increase (males) | 8% increase (females) |
| Hematocrit | 15% decrease (high-dose group) | No significant change |
| Survival Rate | 90% (control) vs. 70% (high dose) | 95% (control) vs. 85% (high dose) |
These findings underscore TNF’s hepatotoxic and myelosuppressive effects .
Industrial Applications
Explosives Manufacturing
TNF’s high nitrogen content (13.3%) and thermal stability make it suitable for plasticizers in explosives. Its decomposition releases , , and , yielding an energy output of 3,200 kJ/kg .
Dyes and Pigments
The compound’s conjugated π-system absorbs visible light (λ<sub>max</sub> ≈ 450 nm), enabling its use in yellow-orange dyes. Stability under UV exposure makes it preferable to azo dyes in outdoor applications .
Analytical Characterization
Spectroscopic Methods
Chromatographic Techniques
HPLC with a C18 column (acetonitrile/water mobile phase) achieves >99% purity assessment. Retention time: 12.3 minutes .
Recent Advances and Research Directions
Electron-Deficient Materials
Recent studies (2018) highlight TNF’s role in organic semiconductors. Its electron affinity () facilitates charge transport in thin-film transistors .
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